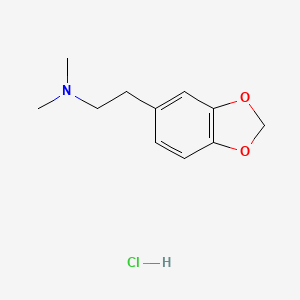

N-méthyl Homarylamine (chlorhydrate)

Vue d'ensemble

Description

N-methyl Homarylamine (hydrochloride) is an analytical reference standard categorized as a phenethylamine. This product is intended for research and forensic applications.

Applications De Recherche Scientifique

Étalon de référence analytique

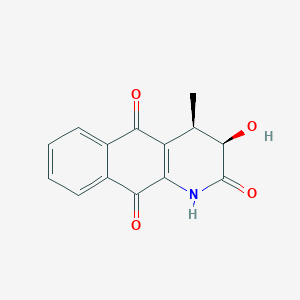

Le N-méthyl Homarylamine (chlorhydrate) sert d'étalon de référence analytique en chimie légale et en toxicologie. Il est classé structurellement comme une phénéthylamine {svg_1} {svg_2}. Ce composé est utilisé pour calibrer les instruments, valider les méthodologies et garantir la précision des mesures analytiques en milieu de recherche.

Application en spectrométrie de masse

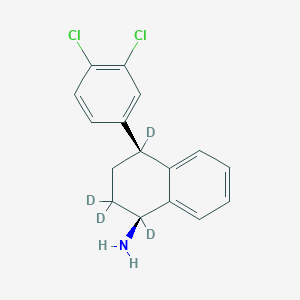

En spectrométrie de masse, ce composé est utilisé pour ses motifs de fragmentation uniques. Il permet d'identifier et de quantifier les substances présentes dans un échantillon, en particulier dans les mélanges complexes {svg_3} {svg_4}. Sa stabilité et sa pureté le rendent adapté aux techniques analytiques de haute précision.

Applications médico-légales

En raison de sa classification structurelle en tant que phénéthylamine, le N-méthyl Homarylamine (chlorhydrate) est important dans le domaine de la médecine légale. Il est utilisé pour la détection et l'analyse de substances liées aux drogues {svg_5} {svg_6}. Les chercheurs peuvent étudier ses propriétés pour comprendre le métabolisme et la distribution de composés similaires dans les systèmes biologiques.

Recherche sur les hallucinogènes

En tant que phénéthylamine, ce composé est également pertinent dans l'étude des hallucinogènes. Il peut être utilisé pour étudier les effets pharmacologiques des substances apparentées et leurs applications thérapeutiques potentielles ou leurs impacts toxicologiques {svg_7} {svg_8}.

Recherche sur les stimulants

Le N-méthyl Homarylamine (chlorhydrate) est utilisé dans la recherche sur les stimulants. Il aide à explorer les mécanismes d'action, l'efficacité et les profils d'innocuité des médicaments stimulants {svg_9} {svg_10}. Cette recherche peut contribuer au développement de nouveaux médicaments ou à l'amélioration de ceux existants.

Synthèse chimique et conception de médicaments

La structure du composé sert de bloc de construction en synthèse chimique et en conception de médicaments. Elle peut être modifiée pour créer de nouvelles molécules avec des avantages thérapeutiques potentiels. Les chercheurs peuvent explorer son incorporation dans des composés plus grands et plus complexes pour des applications médicales {svg_11} {svg_12}.

Recherche sur les agents antifongiques

Des dérivés du N-méthyl Homarylamine (chlorhydrate) ont été synthétisés et caractérisés pour leur potentiel d'agents antifongiques. Ces études impliquent des outils spectroscopiques, la modélisation moléculaire et des évaluations in vitro contre des souches fongiques {svg_13}.

Recherche anticancéreuse

La portion benzodioxol présente dans le N-méthyl Homarylamine (chlorhydrate) est d'intérêt en recherche anticancéreuse. Des composés ayant cette structure ont été évalués pour leur sélectivité et leur efficacité contre les cellules cancéreuses, offrant des perspectives sur de nouvelles voies de traitement du cancer {svg_14}.

Safety and Hazards

Mécanisme D'action

Target of Action

N-methyl Homarylamine (hydrochloride), also known as 2-(1,3-benzodioxol-5-yl)-N,N-dimethylethanamine;hydrochloride, is a phenethylamine . .

Biochemical Pathways

The specific biochemical pathways affected by N-methyl Homarylamine (hydrochloride) are currently unknown. Phenethylamines typically interact with monoaminergic systems, potentially affecting pathways related to neurotransmitter synthesis, release, and reuptake .

Analyse Biochimique

Biochemical Properties

N-methyl Homarylamine (hydrochloride) plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with enzymes involved in the metabolism of phenethylamines, such as monoamine oxidase (MAO). This interaction can lead to the inhibition of MAO, affecting the breakdown of neurotransmitters like dopamine and serotonin . Additionally, N-methyl Homarylamine (hydrochloride) can bind to certain receptors in the brain, influencing neurotransmission and potentially altering mood and behavior.

Cellular Effects

The effects of N-methyl Homarylamine (hydrochloride) on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, in neuronal cells, N-methyl Homarylamine (hydrochloride) can modulate the release of neurotransmitters, thereby affecting synaptic transmission and plasticity . It may also impact the expression of genes involved in neurotransmitter synthesis and degradation, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, N-methyl Homarylamine (hydrochloride) exerts its effects through several mechanisms. It can bind to and inhibit enzymes like monoamine oxidase, preventing the breakdown of neurotransmitters . This inhibition leads to increased levels of neurotransmitters in the synaptic cleft, enhancing their signaling effects. Additionally, N-methyl Homarylamine (hydrochloride) can interact with various receptors, such as serotonin and dopamine receptors, modulating their activity and influencing downstream signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-methyl Homarylamine (hydrochloride) can change over time. The compound is relatively stable under standard storage conditions, with a stability of up to five years when stored at -20°C . Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to N-methyl Homarylamine (hydrochloride) in vitro or in vivo can lead to adaptive changes in cellular function, such as receptor desensitization or changes in gene expression .

Dosage Effects in Animal Models

The effects of N-methyl Homarylamine (hydrochloride) vary with different dosages in animal models. At low doses, it may enhance neurotransmitter signaling and improve cognitive function. At higher doses, it can lead to toxic effects, such as neurotoxicity and behavioral changes . Threshold effects have been observed, where a certain dosage level must be reached to elicit significant biochemical and physiological responses.

Metabolic Pathways

N-methyl Homarylamine (hydrochloride) is involved in several metabolic pathways. It is metabolized primarily by monoamine oxidase, which converts it into various metabolites . These metabolites can then be further processed by other enzymes, such as catechol-O-methyltransferase (COMT), affecting metabolic flux and metabolite levels. The interaction of N-methyl Homarylamine (hydrochloride) with these enzymes can influence its overall pharmacokinetic profile and biological effects.

Transport and Distribution

Within cells and tissues, N-methyl Homarylamine (hydrochloride) is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters, such as the dopamine transporter (DAT) and serotonin transporter (SERT) . Once inside the cell, it can bind to intracellular proteins and be transported to different cellular compartments. This distribution can affect its localization and accumulation, influencing its overall activity and function.

Subcellular Localization

The subcellular localization of N-methyl Homarylamine (hydrochloride) is crucial for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may be localized to synaptic vesicles in neuronal cells, where it can modulate neurotransmitter release. The localization of N-methyl Homarylamine (hydrochloride) within cells can significantly impact its biochemical and physiological effects.

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yl)-N,N-dimethylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-12(2)6-5-9-3-4-10-11(7-9)14-8-13-10;/h3-4,7H,5-6,8H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQIGBMMOTJOZDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC1=CC2=C(C=C1)OCO2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501345210 | |

| Record name | N-Methyl homarylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136366-39-7 | |

| Record name | N-Methyl homarylamine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501345210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.